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Compound of Interest

Compound Name: DSP-2230

Cat. No.: B10818647 Get Quote

Welcome to the technical support center for DSP-2230 (also known as ANP-230). This

resource is designed for researchers, scientists, and drug development professionals to

provide guidance and address potential challenges during long-term experimental studies with

this novel triple Nav channel blocker.

Frequently Asked Questions (FAQs)
Q1: What is DSP-2230 and what is its mechanism of action?

DSP-2230 is an orally active, peripherally restricted small molecule inhibitor of the voltage-

gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[1] These channels are predominantly

expressed in peripheral nociceptive neurons and are critical for the initiation and propagation of

pain signals.[2][3][4][5] By blocking these channels, DSP-2230 reduces the influx of sodium

ions, thereby inhibiting neuronal action potentials and producing an analgesic effect.[1]

Preclinical studies have shown that it blocks these three subtypes with similar potency.[6]

Q2: What is the current development status of DSP-2230?

The development of DSP-2230 was initially undertaken by Sumitomo Dainippon Pharma.

However, due to a strategic shift in the company's focus, the program was deprioritized.[7]

Subsequently, a carve-out venture named AlphaNavi Pharma was established to continue the

development of DSP-2230, now referred to as ANP-230.[8] The compound is currently in

Phase 1/2 clinical trials for infantile episodic limb pain syndrome and peripheral neuropathic

pain.[8][9][10]
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Q3: What are the potential advantages of DSP-2230 in long-term studies?

Preclinical data suggests that DSP-2230 has a favorable safety profile, primarily due to its low

penetration of the central nervous system (CNS), which may minimize CNS-related side

effects.[9][11] Furthermore, studies in animal models have indicated that the analgesic potency

of ANP-230 increases with repeated administration, suggesting a potential for sustained or

improved efficacy in long-term treatment paradigms.[11][12]

Q4: Are there any known challenges associated with the long-term administration of Nav

channel blockers?

While DSP-2230 is designed for peripheral selectivity to improve its safety profile, general

challenges with long-term administration of less selective sodium channel blockers can include

central nervous system effects (like dizziness and sedation) and cardiovascular effects.[13]

Translating efficacy from preclinical animal models to clinical pain studies in humans can also

be challenging due to differences in pain etiologies and the subjective nature of pain

assessment.[13][14][15][16]
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Issue Encountered Potential Cause Suggested Action

Variability in Analgesic

Response

Differences in pain models,

patient populations, or

individual sensitivity to the

drug.

Ensure strict adherence to the

experimental protocol.

Consider stratifying study

populations based on pain

phenotype or genetic markers

if applicable. In preclinical

models, ensure consistent

induction of the pain state.

Diminishing Efficacy Over Time

(Tolerance)

While preclinical data for ANP-

230 suggests increased

potency with repeated dosing,

the potential for tolerance with

any long-term analgesic

should be considered.

Monitor pain scores and other

efficacy endpoints closely. If

tolerance is suspected, a

washout period followed by re-

challenge could be considered

in preclinical models to assess

receptor desensitization.

Unexpected Adverse Events

Although designed to be

peripherally restricted,

individual differences in drug

metabolism or blood-brain

barrier permeability could lead

to off-target effects.

Carefully document all adverse

events. In cases of suspected

CNS or cardiovascular side

effects, consider dose

reduction or temporary

discontinuation to assess

causality.

Difficulty in Translating

Preclinical to Clinical Doses

Species differences in

metabolism and

pharmacokinetics.

Allometric scaling from

preclinical models can provide

an initial estimate for clinical

doses, but careful dose-

escalation studies in Phase 1

are crucial to determine the

safe and effective dose range

in humans.

Quantitative Data Summary
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Preclinical Efficacy of ANP-230 in Rodent Pain Models
Pain Model Dosing Regimen Observed Effect

Neuropathic Pain
Dose-dependent oral

administration

Significant reduction in

mechanical allodynia and

thermal hyperalgesia.[11][12]

[17]

Inflammatory Pain
Dose-dependent oral

administration

Significant reduction in pain

behaviors.[11]

Episodic Pain Syndrome

Model (R222S mutant mice)
3-30 mg/kg oral administration

Dose-dependent reduction in

thermal and mechanical

hyperalgesia.[1][12][17]

Repeated low-dose

administration (3 mg/kg)

showed significant analgesic

effects.[12][17]

DSP-2230 Phase 1 Clinical Study Dosing in Healthy
Volunteers

Study Design Dose Administered

Single Dose 400 mg DSP-2230 or placebo

Multiple Doses
80 mg DSP-2230 or placebo twice daily for 13

days

Note: This information is from a study protocol

to assess renal function.[18] Detailed

pharmacokinetic and pharmacodynamic results

from Phase 1 studies are not publicly available.

Experimental Protocols
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Objective: To induce a localized area of hyperalgesia and allodynia to assess the efficacy of an

analgesic agent.

Methodology:

Subject Preparation: A suitable area of skin, typically the forearm, is cleansed.

Capsaicin Application: A standardized concentration of capsaicin (e.g., 0.075%) is applied

topically to a defined area of the skin.

Induction of Hyperalgesia: The capsaicin is left in place for a specified period (e.g., 30

minutes) to induce a burning sensation and subsequent hyperalgesia.

Pain Assessment:

Primary Hyperalgesia: The area of capsaicin application is tested for sensitivity to thermal

and mechanical stimuli.

Secondary Hyperalgesia (Allodynia): The area surrounding the application site is tested for

sensitivity to light touch (e.g., with a cotton swab or von Frey filaments).

Drug Administration: The investigational drug (DSP-2230) or placebo is administered before

or after capsaicin application, depending on the study design.

Efficacy Measurement: Changes in the area of hyperalgesia and allodynia, as well as

subjective pain ratings, are measured at predefined time points.

UVB-Induced Inflammatory Pain Model
Objective: To create a localized, sterile inflammation to evaluate the anti-inflammatory and

analgesic effects of a compound.

Methodology:

Minimal Erythema Dose (MED) Determination: The minimal dose of UVB radiation required

to produce a faint, well-demarcated erythema on the subject's skin is determined 24 hours

after exposure to a range of UVB doses.
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UVB Exposure: A multiple of the MED (e.g., 2x or 3x MED) is delivered to a small, defined

area of the skin, typically on the back or arm.

Inflammation and Hyperalgesia Development: The subject is monitored for the development

of erythema, edema, and hyperalgesia over the next 24-48 hours.

Pain Assessment:

Erythema Measurement: The redness of the irradiated area is quantified using a

chromameter.

Thermal Hyperalgesia: The pain threshold to heat stimuli is measured using a thermal

sensory analyzer.

Mechanical Hyperalgesia: The pain threshold to mechanical stimuli is assessed using von

Frey filaments or a pressure algometer.

Drug Administration: The investigational drug or placebo is administered before or after UVB

exposure.

Efficacy Measurement: Changes in erythema, thermal pain thresholds, and mechanical pain

thresholds are measured at various time points post-irradiation.
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Click to download full resolution via product page

Caption: Mechanism of DSP-2230 in blocking peripheral pain signaling.

Experimental Workflow for a Long-Term Preclinical
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Caption: A logical workflow for a long-term preclinical efficacy study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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